Tert-butyl ethoxycarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-ethoxycarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5-10-8-6(9)11-7(2,3)4/h5H2,1-4H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXVYCENFYZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl Ethoxycarbamate and Analogues
Direct Carbamatization Approaches
Direct carbamatization methods offer straightforward routes to tert-butyl ethoxycarbamate and related structures. These strategies typically involve the formation of the carbamate (B1207046) functional group in a direct manner from accessible starting materials.
Reactions Involving Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) as a Carbamoylating Agent
Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O), is the most widely used reagent for the introduction of the Boc protecting group onto amines. mychemblog.comfishersci.co.uk The reaction of an amine with Boc₂O is a reliable method for forming tert-butyl carbamates. commonorganicchemistry.com
The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This is typically followed by the loss of a tert-butyl carbonate group, which then decomposes to carbon dioxide and tert-butoxide. commonorganicchemistry.com The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the protonated amine. fishersci.co.ukcommonorganicchemistry.com However, the reaction can also proceed without a base. commonorganicchemistry.com
The synthesis of this compound via this method would involve the reaction of ethoxyamine with di-tert-butyl dicarbonate. The reaction conditions are generally mild, often performed at room temperature in a variety of solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile. mychemblog.comfishersci.co.uk High yields are typically achieved under these conditions. fishersci.co.uk
A study by Harale et al. demonstrated the protection of 3-chloroaniline (B41212) with di-tert-butyl dicarbonate as a key step in the synthesis of substituted thiocarbamide derivatives. gsconlinepress.com This highlights the broad applicability of Boc₂O for the protection of various amino groups.
| Reagent | Substrate | Product | Conditions | Yield |
| Di-tert-butyl dicarbonate (Boc₂O) | Pyrrolidine | tert-Butyl pyrrolidine-1-carboxylate | DCM, TEA, RT, 1h | 100% mychemblog.com |
| Di-tert-butyl dicarbonate (Boc₂O) | Amine | Boc-protected amine | THF, DMAP, RT, 12h | Not specified mychemblog.com |
Carbamate Formation via Curtius Rearrangement Pathways
The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. organic-chemistry.orgnih.gov This isocyanate can then be trapped by an alcohol, such as tert-butanol (B103910), to furnish the corresponding carbamate. nih.gov This method offers a versatile route to carbamates, including this compound, and is known for its tolerance of a wide range of functional groups and retention of stereochemistry. nih.gov
A one-pot procedure for the Curtius rearrangement involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. organic-chemistry.orgorgsyn.org This generates an acyl azide, which undergoes rearrangement to the isocyanate. The presence of tert-butanol, often generated in situ, then traps the isocyanate to form the tert-butyl carbamate. organic-chemistry.orgnih.gov The reaction can be catalyzed by zinc(II) triflate and tetrabutylammonium (B224687) bromide to achieve high yields at low temperatures. organic-chemistry.org
For the synthesis of this compound, ethoxyacetic acid would be the starting carboxylic acid. This would be converted to the corresponding acyl azide, which would then rearrange to ethoxyisocyanate. Trapping this isocyanate with tert-butanol would yield the desired product.
| Starting Material | Reagents | Intermediate | Product | Key Features |
| Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium Azide, Zn(OTf)₂, TBAB | Acyl azide, Isocyanate | tert-Butyl carbamate | High yields, mild conditions, one-pot. organic-chemistry.orgorgsyn.org |
| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), tert-butanol | Acyl azide, Isocyanate | tert-Butyl carbamate | Tolerates various functional groups. nih.gov |
Amination (Carboxylation) Strategies for Carbamate Synthesis
Amination or carboxylation strategies provide alternative pathways to carbamates. One such method involves a three-component coupling of an amine, carbon dioxide, and a halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). organic-chemistry.org This approach offers mild reaction conditions and short reaction times. organic-chemistry.org
Another strategy involves the direct conversion of low-concentration carbon dioxide into carbamates using Si(OMe)₄ as a regenerable reagent and DBU as a CO₂ capture agent and catalyst. organic-chemistry.org This method avoids the need for metal catalysts or additives. organic-chemistry.org
For synthesizing this compound using these methods, ethoxyamine would be the amine component. The carboxylation would lead to an intermediate that could be subsequently alkylated with a tert-butyl source.
Electrochemical and Transition Metal-Catalyzed Synthesis of Carbamates
Recent advancements have introduced electrochemical and transition metal-catalyzed methods for carbamate synthesis.
Electrochemical Synthesis: An electrochemical approach has been demonstrated for the synthesis of di-tert-butyl-(4-[¹⁸F]fluoro-1,2-phenylene)-dicarbonate. nih.gov This method involves the nucleophilic fluorination of a Boc-protected catechol derivative under potentiostatic anodic oxidation. nih.gov While not a direct synthesis of this compound, it showcases the potential of electrochemical methods in carbamate chemistry.
Transition Metal-Catalyzed Synthesis: Transition metals, particularly palladium and copper, have been employed in various C-N bond-forming reactions that can lead to carbamates. nih.govbeilstein-journals.org For instance, palladium-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals can provide carbamates under mild conditions. organic-chemistry.org These methods are often compatible with a wide range of functional groups. organic-chemistry.org Iron-catalyzed reactions have also emerged as a cost-effective and environmentally friendly alternative for various organic transformations, including C-N bond formation. dergipark.org.tr
Chemoselective and Stereoselective Synthesis of α-Ethoxycarbamates
The synthesis of α-ethoxycarbamates, which possess an ethoxy group on the carbon adjacent to the nitrogen of the carbamate, presents unique challenges and opportunities, particularly concerning stereoselectivity.
Microwave-Assisted Synthesis of α-Ethoxycarbamates
Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates and often improve yields. mdpi.com An efficient and reproducible microwave-assisted synthesis of various α-ethoxycarbamates has been reported. researchgate.netresearchgate.net This method involves the reaction of aldehydes with primary amines and an ethoxycarbonylating agent under microwave irradiation. researchgate.net
Compared to conventional heating, the use of microwave dielectric heating dramatically reduces reaction times and improves yields. researchgate.net The generality of this method has been demonstrated with both aromatic and aliphatic aldehydes and various primary amines, including chiral examples. researchgate.net This approach provides a rapid and efficient entry into the synthesis of α-ethoxycarbamates.
| Reaction Type | Reactants | Conditions | Advantages |
| α-Ethoxycarbamate Synthesis | Aldehydes, Primary Amines | Microwave irradiation | Reduced reaction time, improved yields. researchgate.net |
Preparation of Chiral Ethoxycarbamate Intermediates
The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. Chiral ethoxycarbamate intermediates are valuable building blocks, and their preparation often involves stereoselective reactions.
One notable strategy involves the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. This method has been successfully applied to produce chiral tetrahydro-3-benzazepine motifs with high enantioselectivity (91–99% ee) and in excellent yields (92–99%). nih.gov The process is scalable and has been used in the synthesis of bioactive compounds like trepipam (B1219513) and fenoldopam. nih.gov The general approach relies on the preparation of cyclic ene-carbamate precursors, which can then be hydrogenated to install the desired chirality. nih.gov
Another approach utilizes N-acyliminium ion chemistry. For instance, the intramolecular cyclization of an allylsilane on an acyliminium ion, derived from an ethoxylactam, provides an efficient and stereoselective route to 5-substituted indolizidines. beilstein-journals.org The chirality in this synthesis is introduced early on from a chiral aminoester. beilstein-journals.org Similarly, intermolecular additions of allylsilanes to acyliminium ions generated from ethoxycarbamates can lead to the formation of key intermediates for alkaloid synthesis. beilstein-journals.org
The following table summarizes key aspects of these chiral synthesis methodologies.
| Methodology | Key Features | Example Application | Reported Yield/Selectivity |
|---|---|---|---|
| Iridium-Catalyzed Asymmetric Hydrogenation | Uses a highly efficient N,P-ligated iridium complex. nih.gov | Synthesis of chiral tetrahydro-3-benzazepines. nih.gov | 92–99% yield, 91–99% ee. nih.gov |
| N-Acyliminium Ion Cyclization (Intramolecular) | Stereoselective cyclization of allylsilanes. beilstein-journals.org | Synthesis of 5-substituted indolizidines. beilstein-journals.org | Good stereoselectivity. |
| N-Acyliminium Ion Addition (Intermolecular) | Addition of allylsilanes to ethoxycarbamate-derived acyliminium ions. beilstein-journals.org | Intermediate for alkaloid synthesis. beilstein-journals.org | - |
Green Chemistry Approaches in Carbamate Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Solvent-free reaction conditions are a key aspect of green chemistry, as they eliminate the environmental and safety issues associated with toxic and flammable organic solvents. tubitak.gov.tr One innovative approach is the use of grindstone chemistry, where reactions are carried out by grinding solids together, with the necessary activation energy provided by friction. arkat-usa.org This method has been successfully used to prepare primary carbamates in high yields and purity from alcohols, sodium cyanate, and an acid catalyst under solvent-free conditions. tubitak.gov.trarkat-usa.org
While direct mentions of "electromagnetic milling" for this compound synthesis are not prevalent in the searched literature, the principle of ball milling has been applied in the greener synthesis of nano-photocatalysts for the degradation of carbamate pesticides. researchgate.net This suggests the potential for mechanochemical methods in carbamate synthesis itself.
The use of safer and more environmentally friendly reagents is another pillar of green chemistry. Traditional carbamate synthesis often involves hazardous reagents like phosgene. tubitak.gov.trsharif.edu Modern alternatives focus on replacing these toxic substances.
Carbon dioxide (CO2), a readily available and non-toxic C1 source, has emerged as a green alternative to phosgene. ncsu.edu Methods have been developed for the direct conversion of CO2 into carbamates. For example, a three-component coupling of an amine, CO2, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) provides an efficient route to carbamates. acs.orgnih.gov
The use of solid acid catalysts, such as silica (B1680970) sulfuric acid and Al(HSO4)3, under solvent-free conditions also represents a greener approach for the synthesis of primary carbamates from alcohols and sodium cyanate. arkat-usa.orgsharif.edu These solid acids are often mild, efficient, and can be easily handled. arkat-usa.orgsharif.edu Furthermore, aqueous phosphoric acid has been demonstrated as an environmentally benign reagent for the deprotection of tert-butyl carbamates, offering mild reaction conditions and good selectivity. nih.gov
The table below highlights some green chemistry approaches in carbamate synthesis.
| Green Approach | Reagents/Conditions | Advantages |
|---|---|---|
| Solvent-Free Synthesis | Grindstone chemistry, solid reactants. arkat-usa.org | Reduces pollution, low cost, simple processing. tubitak.gov.tr |
| CO2 as a C1 Source | Amine, CO2, alkyl halide, Cs2CO3, TBAI. acs.orgnih.gov | Avoids toxic phosgene, utilizes a renewable feedstock. ncsu.edu |
| Solid Acid Catalysts | Silica sulfuric acid, Al(HSO4)3. arkat-usa.orgsharif.edu | Mild, efficient, easy to handle, often reusable. arkat-usa.orgsharif.edu |
| Microwave-Assisted Synthesis | Microwave heating. researchgate.netuniv-nantes.fr | Dramatic reduction in reaction time, improved yields. researchgate.net |
Solvent-Free and Base-Free Reaction Environments (e.g., Electromagnetic Milling)
Synthesis of Specialized this compound Derivatives
The versatility of the carbamate functional group allows for its incorporation into a wide array of specialized molecules, creating valuable building blocks for organic synthesis.
N-alkoxycarbamates are important synthetic intermediates. Their preparation can be achieved through various methods. For instance, the copper-catalyzed aerobic aminooxygenation of cinnamyl N-alkoxycarbamates provides a route to 4-benzoyloxazolidin-2-ones, which are themselves versatile building blocks. acs.org These products can be further elaborated into 1,2,3-hydroxy-amino alcohol triads. acs.org
The synthesis of sugar aminooxy acids, which contain both an aminooxyl and a carboxyl function on a sugar skeleton, generates multifunctional building blocks. mdpi.com These can be used to create novel N-oxyamide linked oligosaccharides and glycoconjugates. mdpi.com The aminooxy group is often protected, for example, as a Boc-protected N-methyl nucleoside aminooxy ester. mdpi.com
The integration of carbamate moieties with boronate and trifluoroborate groups has led to the development of novel reagents with unique reactivity. The Chan-Lam coupling reaction, which forms C-N bonds, is a popular method for the arylation of various nitrogen-containing functional groups, including carbamates, using aryl boronate derivatives. researchgate.net
More specifically, N-nitroso carbamates, which can be easily prepared from the corresponding amines, can undergo deaminative cross-coupling with organoboronic acids to synthesize secondary boronates. researchgate.net This method exhibits good functional group tolerance. researchgate.net
Potassium trifluoroborate salts are stable and convenient reagents for alkyl transfers. nih.gov Carbamate-protected aminoalkyltrifluoroborates can be cross-coupled with aryl and heteroaryl halides using a palladium catalyst system, such as Pd(OAc)2 and RuPhos. nih.gov This allows for the introduction of aminoalkyl groups into aromatic systems.
The following table provides examples of the synthesis of specialized carbamate derivatives.
| Derivative Type | Synthetic Method | Key Reagents | Application |
|---|---|---|---|
| N-Alkoxycarbamates | Copper-catalyzed aerobic aminooxygenation. acs.org | Cinnamyl N-alkoxycarbamates, Cu catalyst, O2. acs.org | Building blocks for 1,2,3-hydroxy-amino alcohols. acs.org |
| Carbamate-Modified Boronates | Deaminative cross-coupling. researchgate.net | N-nitroso carbamates, organoboronic acids. researchgate.net | Synthesis of secondary boronates. researchgate.net |
| Carbamate-Modified Trifluoroborates | Palladium-catalyzed cross-coupling. nih.gov | Carbamate-protected aminoalkyltrifluoroborates, aryl halides, Pd catalyst. nih.gov | Introduction of aminoalkyl groups into aromatic systems. nih.gov |
Mechanistic Insights into Carbamate Formation and Cleavage Reactions
Elucidation of Reaction Mechanisms in Tert-butyl Carbamate (B1207046) Synthesis
The most prevalent method for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). jk-sci.comnumberanalytics.com This process is a nucleophilic acyl substitution reaction. jk-sci.com
The mechanism commences with the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of the Boc anhydride. commonorganicchemistry.comvaia.comchemistrysteps.com This attack leads to the formation of an unstable tetrahedral intermediate. vaia.comchemistrysteps.com The intermediate then collapses, resulting in the cleavage of the carbonate leaving group. commonorganicchemistry.comchemistrysteps.com This leaving group, a tert-butyl carbonate, is unstable and subsequently decomposes into the more stable products of carbon dioxide (CO₂) gas and a tert-butoxide anion. commonorganicchemistry.com The formation of gaseous CO₂ provides a thermodynamic driving force for the reaction. total-synthesis.com
If the reaction is conducted in the absence of an external base, the tert-butyl carbonate or the resulting tert-butoxide can act as a base to deprotonate the initially formed protonated carbamate, yielding the final neutral tert-butyl carbamate and tert-butanol (B103910). commonorganicchemistry.comcommonorganicchemistry.com Alternatively, a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) is often added to the reaction mixture to neutralize the proton generated on the amine, thereby facilitating the reaction. commonorganicchemistry.com
Another notable method for tert-butyl carbamate synthesis involves a modified Curtius rearrangement. organic-chemistry.orgnih.gov In this approach, a carboxylic acid is reacted with di-tert-butyl dicarbonate and sodium azide (B81097) to form an acyl azide intermediate. organic-chemistry.orgnih.govacs.org This intermediate undergoes a thermal or photochemically induced rearrangement to an isocyanate, which is then trapped by an alcohol, in this case, ethanol, to yield the corresponding tert-butyl ethoxycarbamate. nih.gov
Investigation of Deprotection Mechanisms
The removal of the Boc protecting group, or deprotection, is a critical step in multi-step synthesis. This is typically achieved under acidic conditions, which selectively cleave the carbamate bond while leaving other functional groups intact. Several reagents and conditions have been developed for this purpose, each with its own mechanistic nuances.
Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed for Boc deprotection. chemistrysteps.comnih.gov The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid. chemistrysteps.com This protonation enhances the electrophilicity of the carbonyl carbon and leads to the formation of a resonance-stabilized oxocarbenium ion. total-synthesis.com
The key step in the deprotection is the subsequent fragmentation of the protonated carbamate. This fragmentation results in the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. commonorganicchemistry.comchemistrysteps.comnih.gov The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide and the free amine. commonorganicchemistry.comnih.gov Under the acidic conditions, the liberated amine is protonated to form its corresponding salt. commonorganicchemistry.com
Protonation of the carbamate carbonyl. commonorganicchemistry.com
Cleavage of the tert-butyl-oxygen bond to form a tert-butyl cation and a carbamic acid. commonorganicchemistry.com
Decarboxylation of the carbamic acid to yield the amine and carbon dioxide. commonorganicchemistry.com
Protonation of the amine by the acid. commonorganicchemistry.com
Aqueous phosphoric acid has also been demonstrated as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org The mechanism is analogous to that of other Brønsted acids, proceeding through the formation of a tert-butyl cation.
Kinetic studies on HCl-catalyzed deprotection have revealed a second-order dependence on the acid concentration, suggesting a general acid-catalyzed separation of a reversibly formed ion-molecule pair from the protonated carbamate. acs.org
Lewis acids can also facilitate the cleavage of the Boc group. These reagents function by coordinating to the carbonyl oxygen of the carbamate, which weakens the tert-butyl-oxygen bond and promotes its cleavage. The reaction of di-tert-butyl diazo diesters with Lewis acids has been shown to initiate the formation of diazene (B1210634) compounds, highlighting the reactivity of the tert-butyl carbamate structure with these reagents. While specific mechanistic details for this compound deprotection with a wide array of Lewis acids are not extensively detailed in the provided context, the general principle involves the activation of the carbamate by the Lewis acid to facilitate the departure of the tert-butyl group.
A mild and selective method for the deprotection of tert-butyl carbamates utilizes oxalyl chloride in methanol (B129727). jk-sci.com The proposed mechanism for this reaction is more complex than simple in situ generation of HCl. jk-sci.com It is suggested that the electrophilic nature of oxalyl chloride plays a key role. jk-sci.com
The reaction is thought to proceed through the addition of the carbamate's carbonyl group to the oxalyl chloride. Subsequent steps involve the elimination of the tert-butyl group, potentially as tert-butanol, and the formation of an isocyanate ester intermediate. This is followed by the formation of an oxazolidinedione-like intermediate, which ultimately leads to the deprotected amine. The use of methanol as a solvent is crucial, and the reaction proceeds efficiently with three equivalents of oxalyl chloride. jk-sci.com
A catalytic method for the deprotection of tert-butyl groups involves the use of the tris-4-bromophenylamminium radical cation, also known as "magic blue" (MB•+), in combination with a silane, such as triethylsilane. This method is notable for its mild conditions, avoiding the need for strong acids or bases.
In this process, the MB•+ acts as a catalyst to activate the Si-H bond of the silane. This activation facilitates the cleavage of the C-O bond of the tert-butyl group. The deprotection is effective for a variety of tert-butyl protected compounds, including carbamates, esters, and ethers.
A central feature of most acid-catalyzed Boc deprotection mechanisms is the formation of a tert-butyl cation. commonorganicchemistry.comorganic-chemistry.org This carbocation is relatively stable and can undergo several subsequent reactions. It can be quenched by a nucleophilic species in the reaction mixture, deprotonate to form isobutylene (B52900) gas, or potentially polymerize. commonorganicchemistry.com
The reactivity of the tert-butyl cation can also lead to undesired side reactions. Nucleophilic sites within the substrate molecule, such as those found in certain amino acid side chains (e.g., tryptophan and methionine), can be alkylated by the tert-butyl cation. total-synthesis.com To mitigate these side reactions, "scavengers" are often added to the deprotection mixture. These scavengers are nucleophilic species designed to trap the tert-butyl cation before it can react with the desired product.
| Deprotection Method | Key Reagents | General Mechanism | Potential Side Reactions |
| Acid-Catalyzed | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), Phosphoric Acid | Protonation of carbamate, formation of tert-butyl cation and carbamic acid, decarboxylation. commonorganicchemistry.comchemistrysteps.comnih.gov | Alkylation of nucleophilic functional groups by the tert-butyl cation. total-synthesis.com |
| Lewis Acid-Mediated | Lewis Acids (e.g., ZnBr₂) | Coordination of Lewis acid to carbamate carbonyl, weakening of t-Bu-O bond, and cleavage. | Dependent on the specific Lewis acid and substrate. |
| Oxalyl Chloride-Induced | Oxalyl Chloride, Methanol | Addition of carbamate to oxalyl chloride, formation of isocyanate and oxazolidinedione-like intermediates. | Formation of N-chloroalkyl products under certain conditions. |
| Silane-Induced | Tris-4-bromophenylamminium Radical Cation (Magic Blue), Triethylsilane | Catalytic activation of Si-H bond by MB•+, leading to C-O bond cleavage of the tert-butyl group. | Generally clean, with fewer side reactions reported. |
Silane-Induced Deprotection Mechanisms (e.g., with Tris-4-bromophenylamminium Radical Cation)
Side Reactions and Strategies for Mitigation
The synthesis and cleavage of carbamates, particularly the widely used tert-butoxycarbonyl (Boc) protecting group, are fundamental transformations in organic chemistry. While generally efficient, these reactions can be accompanied by side reactions that lower yields and complicate purification. Understanding these potential side reactions and the strategies to minimize them is crucial for successful synthesis.
Side Reactions in Carbamate Formation
The introduction of a tert-butyl carbamate group, typically using di-tert-butyl dicarbonate (Boc₂O), can lead to several undesired products depending on the substrate and reaction conditions.
Isocyanate and Urea Formation: When protecting primary amines with Boc₂O, especially in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), the formation of isocyanates and corresponding symmetrical ureas can be significant side reactions. chemicalbook.com The reaction of cyclohexylamine (B46788) with Boc₂O and DMAP at room temperature, for instance, leads mainly to urea, while the same reaction at 0 °C can yield up to 80% of the isocyanate. chemicalbook.com
Over-protection: Strong reaction conditions can sometimes lead to the formation of N,N-di-Boc derivatives, where two Boc groups are attached to the same nitrogen atom. organic-chemistry.org
Oxazolidinone Formation: In the case of α-amino alcohols, an intramolecular cyclization can occur, yielding an oxazolidinone byproduct instead of the desired open-chain carbamate. organic-chemistry.org
tert-Butyl Ester Formation: In methods like the modified Curtius rearrangement for converting carboxylic acids to tert-butyl carbamates, the formation of a tert-butyl ester can be a competing reaction. This is particularly prevalent with aromatic carboxylic acids, which may require higher temperatures to favor the desired rearrangement over esterification. nih.gov
To address these issues, various strategies have been developed. The choice of solvent and catalyst is critical. For example, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to provide chemoselective mono-N-Boc protection while avoiding side reactions like isocyanate and oxazolidinone formation. organic-chemistry.org Similarly, performing the reaction in water without a catalyst can chemoselectively yield N-Boc derivatives without side products. organic-chemistry.org
| Side Reaction | Substrate/Conditions Promoting Reaction | Mitigation Strategy | Reference |
|---|---|---|---|
| Isocyanate/Urea Formation | Primary amines with Boc₂O and DMAP catalyst at room temperature. | Lowering reaction temperature (e.g., to 0 °C); avoiding strong catalysts where possible. | chemicalbook.com |
| Oxazolidinone Formation | α-amino alcohols, especially with catalysts like DMAP. | Use of catalyst-free systems (e.g., in water) or specialized solvent/catalyst systems like HFIP. | organic-chemistry.org |
| tert-Butyl Ester Formation | Aromatic carboxylic acids in modified Curtius rearrangement at low temperatures. | Increasing reaction temperature (e.g., from 40 °C to 75 °C) to promote rearrangement over displacement. | nih.gov |
| N-Alkylation | Carbamate synthesis involving alkyl halides. | Addition of suppressants like tetrabutylammonium (B224687) iodide (TBAI). | google.com |
Side Reactions in Carbamate Cleavage
The cleavage of tert-butyl carbamates is most often accomplished under acidic conditions, typically with trifluoroacetic acid (TFA). This process liberates a highly reactive tert-butyl cation. wikipedia.orgtotal-synthesis.com
Alkylation of Nucleophiles: The primary side reaction during acidic Boc deprotection is the electrophilic attack of the tert-butyl cation on other nucleophilic sites within the molecule. wikipedia.orgacsgcipr.org In peptide synthesis, the side chains of sensitive amino acids are particularly susceptible. Tryptophan can be alkylated on its indole (B1671886) ring, while tyrosine, methionine, and cysteine are also common targets for tert-butylation. thermofisher.commasterorganicchemistry.com
Aspartimide Formation: Peptide sequences containing aspartic acid can undergo acid-catalyzed intramolecular cyclization during cleavage to form a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de
N→O Acyl Shift:** In peptides containing serine or threonine, TFA treatment can induce a rearrangement where the peptide backbone migrates from the amide nitrogen to the side-chain hydroxyl group, forming an O-acyl intermediate. iris-biotech.de
The most effective strategy to prevent unwanted alkylation is the use of "scavengers" in the cleavage cocktail. wikipedia.orgwikipedia.org These are nucleophilic compounds added in excess to trap the tert-butyl cation before it can react with the substrate. total-synthesis.commasterorganicchemistry.com The choice of scavenger depends on the specific substrate and potential side reactions.
| Side Reaction | Substrate/Conditions Promoting Reaction | Mitigation Strategy (Scavengers) | Reference |
|---|---|---|---|
| tert-Butylation of Tryptophan | Acidic cleavage (TFA, HF) of Boc group in presence of Trp residues. | Addition of scavengers like anisole (B1667542), thioanisole, 1,2-ethanedithiol (B43112) (EDT), or thiophenol. | wikipedia.orgtotal-synthesis.comthermofisher.comsigmaaldrich.com |
| tert-Butylation of Tyrosine/Methionine | Acidic cleavage in presence of Tyr or Met residues. | Use of scavengers such as anisole or cresol. | total-synthesis.comthermofisher.com |
| Aspartimide Formation | Acid-catalyzed cyclization of Asp-Xaa sequences (e.g., Asp-Gly). | Optimization of cleavage conditions; use of sterically hindering side-chain protecting groups on Asp. | iris-biotech.de |
| Incomplete Deprotection | Sterically hindered carbamates or insufficient reaction time/acid strength. | Increase reaction time, temperature, or use stronger acids like anhydrous HF. | nih.gov |
Applications of Tert Butyl Ethoxycarbamate in Complex Chemical Transformations
Protective Group Strategies in Multi-Step Synthesis
The successful synthesis of complex molecules often hinges on a carefully designed protecting group strategy. Protecting groups are temporarily installed on reactive functional groups to prevent them from undergoing unwanted reactions during a synthetic sequence. organic-chemistry.org Carbamates, such as the one present in tert-butyl ethoxycarbamate, are exceptionally useful for protecting amine functionalities due to their stability and the diverse conditions available for their removal. publish.csiro.au
In multi-step synthesis involving multiple functional groups, an orthogonal protection strategy is crucial. This approach utilizes a set of protecting groups that can be removed selectively under distinct reaction conditions, without affecting the others. bham.ac.uknih.gov This allows for the sequential unmasking and reaction of specific functional groups within a complex molecule. nih.gov
The this compound reagent contains a tert-butoxycarbonyl (Boc) group, a cornerstone of orthogonal strategies, particularly in peptide synthesis. total-synthesis.com The Boc group is characteristically cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.commasterorganicchemistry.comorganic-chemistry.org This makes it orthogonal to other widely used amine protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is removed via catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.comtotal-synthesis.com The presence of the acid-sensitive Boc group within this compound allows chemists to integrate an ethoxyamine functionality into a molecule and later deprotect the nitrogen under mild acidic conditions, while other parts of the molecule protected by Fmoc or Cbz groups remain intact. total-synthesis.com
Table 1: Orthogonal Deprotection Conditions for Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Mild to strong acid (e.g., TFA, HCl) total-synthesis.comacsgcipr.org | Stable to base and hydrogenolysis total-synthesis.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine (B6355638) in DMF) masterorganicchemistry.com | Stable to acid and hydrogenolysis total-synthesis.com |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.comtotal-synthesis.com | Stable to mild acid and base total-synthesis.com |
Chemoselectivity refers to the ability of a reagent to react with one functional group in preference to others of similar or different reactivity within the same molecule. libretexts.org The conversion of a highly nucleophilic amine into a carbamate (B1207046) derivative is a classic example of altering reactivity to achieve chemoselectivity. organic-chemistry.org The carbamate group significantly reduces the nucleophilicity and basicity of the nitrogen atom, thereby allowing subsequent reactions to occur at other sites without interference from the protected amine. organic-chemistry.org
The use of this compound enables the chemoselective introduction of a Boc-protected ethoxyamine group. This functionality can be installed in the presence of other sensitive groups. Once installed, the electronic nature of the carbamate ensures its stability towards a range of reagents, permitting selective transformations elsewhere in the molecule. publish.csiro.au For instance, in a molecule containing both a carbamate and another reactive moiety, such as a double bond or a different carbonyl group, chemists can selectively target the other group while the carbamate remains untouched. nih.govnih.gov This control is fundamental in building complex structures where multiple reactive centers are present. libretexts.orgnih.gov
Orthogonal Protection and Deprotection Regimes
Building Blocks for Advanced Molecular Architectures
This compound is not merely a protecting agent but also a valuable building block for introducing specific structural motifs into larger, more complex molecules. Its bifunctional nature makes it a precursor for creating advanced molecular architectures with tailored properties. chemscene.comgoogleapis.com
The synthesis of peptides requires rigorous protection of the α-amino and side-chain functional groups of amino acids to prevent undesired side reactions and polymerization. springernature.com The Boc and Fmoc protecting groups form the basis of the two major strategies in solid-phase peptide synthesis (SPPS). nih.govthermofisher.com
This compound and similar derivatives serve as specialized building blocks for creating modified peptides with non-natural structures. nih.gov These modifications are critical for developing peptide-based therapeutics with enhanced stability, binding, and pharmacokinetic properties. nih.gov For example, a strategy analogous to using this compound involves the synthesis of N-Boc-N-(2-(tritylthio)ethoxy)glycine, a building block used to prepare complex ubiquitinated peptides. nih.gov This building block, containing a Boc-protected aminooxy group, is fully compatible with standard Fmoc-based solid-phase synthesis, demonstrating how such reagents can be seamlessly integrated into established protocols to construct intricately modified peptide chains. nih.gov
The total synthesis of natural products represents a significant challenge in organic chemistry, often requiring the assembly of numerous chiral centers and complex functionalities. Boc-protected carbamates are frequently employed as key intermediates in these synthetic endeavors. researchgate.netmdpi.com
For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, a crucial intermediate for the natural product Jaspine B, relies on the use of a Boc protecting group to mask an amine during a multi-step sequence. researchgate.net Similarly, in the synthesis of the marine natural products Apratoxin A and B, a complex polyketide-peptide hybrid, Boc protection is used on an amine to facilitate key bond-forming reactions. mdpi.com These examples underscore the strategic importance of Boc-carbamate intermediates. Reagents like this compound provide a direct route to incorporating protected O-alkoxyamine substructures, which are features of various complex natural product analogues.
The carbamate functional group is a common structural motif in a wide array of pharmaceuticals and serves as a critical intermediate in their synthesis. smolecule.comresearchgate.net The stability and predictable reactivity of carbamates like those derived from or related to this compound make them indispensable in the pharmaceutical industry. forecastchemicals.com
A pertinent example is the synthesis of Lacosamide, an anticonvulsant drug. A key step in its synthesis involves a tert-butyl carbamate derivative, specifically (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, which serves as a precursor to another important intermediate. google.com The Boc group in this intermediate masks the amine, allowing for selective alkylation of the hydroxyl group in a subsequent step. google.com This highlights how carbamate intermediates facilitate the construction of pharmacologically active molecules by enabling precise chemical manipulations.
Table 2: Examples of Pharmacologically Active Compounds or Intermediates Synthesized Using Carbamate Protecting Groups
| Compound | Therapeutic Area | Role of Carbamate Intermediate |
| Lacosamide | Anticonvulsant | A Boc-protected serine derivative is a key intermediate used for further functionalization. google.com |
| Jaspine B (Intermediate) | Antitumor | A Boc-protected amino alcohol is a key building block in the synthesis of this natural product. researchgate.net |
| Ecteinascidins (Intermediate) | Anticancer | Synthetic routes rely on intermediates with protected amine groups, including carbamates. google.com |
| Biotin (Intermediate) | Vitamin | The synthesis of a key intermediate, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, involves Boc protection. researchgate.net |
Applications in Bioconjugation Chemistry and Chemical Biology
The tert-butyl carbamate moiety, particularly within functionalized ethoxycarbamate structures, serves as a versatile tool in the fields of bioconjugation chemistry and chemical biology. Its utility stems from its role as a protecting group for amine functionalities, which can be readily removed under specific conditions to unmask a reactive group for subsequent conjugation or to study biological processes.
Researchers have developed building blocks incorporating the tert-butyl carbamate structure for complex biomolecular synthesis. A notable example is the development of N-Boc-N-(2-(tritylthio)ethoxy)glycine, a building block designed for peptide ubiquitination. nih.govacs.org The synthesis of this reagent involves the protection of an aminooxy group with a tert-butoxycarbonyl (Boc) group, creating a this compound derivative as a key intermediate. nih.gov This building block is fully compatible with solid-phase peptide synthesis (SPPS) and allows for the creation of ubiquitinated peptides with various other post-translational modifications, such as phosphorylation, methylation, and acetylation. acs.org The stability of the Boc protecting group during synthesis and its clean removal under acidic conditions make it highly suitable for the intricate assembly of modified proteins and peptides essential for chemical biology investigations. nih.gov
The carbamate scaffold is integral to the design of bifunctional crosslinkers used to connect different biomolecules. Derivatives such as tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate and tert-butyl (2-(2-azidoethoxy)ethoxy)carbamate are prime examples. broadpharm.comsigmaaldrich.com These molecules contain a Boc-protected amine at one end and a bioorthogonal reactive handle—such as a propargyl group for click chemistry or an azide (B81097) group—at the other. broadpharm.comsigmaaldrich.com This architecture allows for the controlled, stepwise conjugation of molecules. The Boc group can be removed under mild acidic conditions to reveal an amine, which can then be coupled to a desired substrate. broadpharm.com This strategy is fundamental in constructing antibody-drug conjugates (ADCs), developing drug delivery systems, and modifying surfaces with biological ligands. broadpharm.com
Below is a table summarizing various tert-butyl carbamate derivatives and their applications in bioconjugation and chemical biology.
| Compound Name | Application | Relevant Field |
| tert-Butyl 2-(Tritylthio)ethoxycarbamate | Intermediate in the synthesis of building blocks for peptide ubiquitination. nih.gov | Chemical Biology, Protein Synthesis |
| tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | Crosslinker for bioconjugation via copper-catalyzed Click Chemistry. broadpharm.com | Bioconjugation, Drug Delivery |
| tert-Butyl (2-(2-azidoethoxy)ethoxy)carbamate | Azide-bearing crosslinker for bioorthogonal conjugation reactions. sigmaaldrich.com | Bioconjugation, Proteomics |
| tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate | Bifunctional linker for connecting biomolecules. bldpharm.com | Chemical Biology, Materials Science |
Catalytic and Reagent Development Using Carbamate Scaffolds
The carbamate scaffold is not only a target for synthesis but also a central component in the development of new catalysts and reagents for chemical transformations. The inherent stability and electronic properties of the carbamate group make it an attractive framework for designing molecules that can mediate or influence chemical reactions. nih.govacs.org
Significant research has focused on developing novel catalytic methods for the synthesis of carbamates themselves, often avoiding hazardous reagents like phosgene. nih.gov For instance, zinc chloride has been identified as an efficient catalyst for the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols, a method successfully applied to the gram-scale production of the anti-Alzheimer's drug Rivastigmine. nih.gov Another approach involves the catalytic one-pot, three-component coupling of oxetanes, amines, and carbon dioxide using an aluminum catalyst to form highly functionalized carbamates. researchgate.net This method provides an alternative route to carbamate-derived pharmaceuticals. researchgate.net Computational studies, such as those using density functional theory (DFT), have been employed to understand and optimize these catalytic processes, for example, in the palladium-catalyzed formation of carbamates. mdpi.com These computational models help elucidate reaction pathways and predict the performance of different catalysts, accelerating the design of more efficient and sustainable synthetic strategies. mdpi.comethz.ch
Carbamate derivatives are also developed as specialized reagents. For example, stable Fmoc-, Boc-, and Alloc-benzotriazoles have been created as effective N-protecting reagents for amino acids. organic-chemistry.org These reagents react cleanly with amino acids to yield the protected derivatives in high yields, free from common impurities like dipeptides. organic-chemistry.org The development of modified reagents is also crucial for optimizing classical transformations. In the Hofmann rearrangement, for instance, various oxidants and bases have been explored as alternatives to the traditional, often unreliable, alkaline bromine solution. nih.govacs.org
The table below details various catalytic systems and reagents based on or used for the synthesis of carbamate scaffolds.
| Catalyst/Reagent System | Transformation | Application/Advantage |
| Zinc Chloride | Synthesis of carbamates from carbamoyl chlorides and alcohols. nih.gov | Efficient, applicable to gram-scale synthesis of pharmaceuticals like Rivastigmine. nih.gov |
| Al(III) Complex | One-pot synthesis of carbamates from oxetanes, amines, and CO2. researchgate.net | Avoids isolation of intermediates, broadens scope for functionalized carbamate synthesis. researchgate.net |
| Palladium (Pd(PPh3)4) | Homogeneous catalysis for carbamate formation. mdpi.com | Mediates cross-coupling under mild conditions, pathway elucidated by computational studies. mdpi.com |
| Di-tert-butyl dicarbonate (B1257347) / Sodium Azide / Zn(II) triflate | Curtius rearrangement of carboxylic acids to tert-butyl carbamates. organic-chemistry.org | High yields at low temperatures, tolerates various functional groups. organic-chemistry.org |
| N-Protected Benzotriazoles (e.g., Boc-benzotriazole) | N-protection of amino acids. organic-chemistry.org | Stable reagents, provides high yields of protected amino acids without peptide impurities. organic-chemistry.org |
Computational and Theoretical Investigations of Tert Butyl Ethoxycarbamate Systems
Molecular Modeling Studies in Structure-Activity Relationship (SAR)
Molecular modeling is a cornerstone in modern drug discovery and materials science, enabling the elucidation of structure-activity relationships (SAR). rsc.org SAR studies investigate how the chemical structure of a compound influences its biological activity or physical properties. sigmaaldrich.com For carbamate (B1207046) systems, computational approaches are used to correlate structural features with their efficacy as enzyme inhibitors or other functional roles. nih.govnih.gov
In the context of tert-butyl ethoxycarbamate derivatives, molecular modeling can be employed to understand how modifications to the tert-butyl group, the ethyl linker, or substitutions on a potential aromatic ring affect their interaction with a biological target. For instance, in studies on carbamate-based inhibitors for enzymes like acetylcholinesterase (AChE) or glutamate (B1630785) carboxypeptidase II (GCPII), molecular docking and Quantitative Structure-Activity Relationship (QSAR) models are frequently used. nih.govplos.orgplos.org
A typical SAR study on hypothetical this compound derivatives designed as enzyme inhibitors might involve synthesizing or modeling a series of analogues and evaluating their inhibitory potency. Key structural modifications could include:
Altering the Alkoxy Group: Replacing the ethoxy group with larger or smaller alkyl chains to probe the size of the binding pocket.
Modifying the Tert-butyl Group: Substituting the tert-butyl group to explore electronic and steric effects.
Introducing Substituents: Adding functional groups to a part of the molecule that interacts with specific residues in a target protein.
The findings from such studies can be tabulated to provide a clear overview of the SAR, guiding the design of more potent and selective compounds.
| Compound | R1 Group (Ethoxy side) | R2 Group (tert-Butyl side) | Modification | Predicted Inhibitory Activity (IC₅₀, nM) | Key Interaction |
|---|---|---|---|---|---|
| Reference | -OCH₂CH₃ | -C(CH₃)₃ | Baseline structure | 50 | Hydrogen bond via carbamate N-H |
| Analog 1 | -OCH₃ | -C(CH₃)₃ | Shorter alkoxy chain | 120 | Reduced van der Waals contact |
| Analog 2 | -OCH₂CH₂Ph | -C(CH₃)₃ | Bulky aromatic group | 15 | Additional π-π stacking with Phe330 |
| Analog 3 | -OCH₂CH₃ | -CH(CH₃)₂ | Less bulky alkyl group | 85 | Weaker hydrophobic interaction |
| Analog 4 | -OCH₂CH₃ | -C(CH₃)₂CF₃ | Electron-withdrawing group | 35 | Enhanced dipole interaction |
This table presents hypothetical data for illustrative purposes based on common findings in carbamate SAR studies. nih.govchemrxiv.orgnih.gov
Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Characterization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. mdpi.comresearchgate.net These methods allow for the mapping of reaction energy profiles, the identification of intermediates, and the characterization of transition states (TS). rsc.org For the synthesis of this compound, these calculations can clarify the most plausible reaction pathways.
The formation of carbamates can proceed through several mechanisms, often involving the reaction of an amine with a carbon dioxide source or a chloroformate. mdpi.comacs.org Computational studies on related systems have shown that the reaction between an amine and CO₂ can be a single-step process, where a zwitterionic species represents the transition state. acs.orgrsc.org The presence of a base or solvent molecules can significantly influence the energy barrier of the reaction. researchgate.net
A theoretical evaluation of the reaction to form this compound could involve modeling the nucleophilic attack of ethoxyamine on di-tert-butyl dicarbonate (B1257347). DFT calculations would identify the transition state structure and its associated activation energy, confirming the most favorable reaction coordinate.
| Reaction Step | Description | Method | Calculated Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|---|
| Path A: Nucleophilic Attack | Direct attack of amine on CO₂ | DFT/B3LYP | 20.9 | 19.1 |
| Path B: Base-Assisted | Concerted deprotonation and amine attack on CO₂ | DFT/B3LYP | 16.8 | -4.1 |
| TS1 Characterization | Formation of the C-N bond | PBE0-D3BJ | 15.4 | N/A |
| Intermediate Formation | Stabilized carbamic acid intermediate | DFT/B3LYP | N/A | -5.2 |
| Product Release | Formation of final carbamate | DFT/B3LYP | 5.1 | -15.8 |
Data in this table is representative of values found in computational studies on carbamate formation and is for illustrative purposes. rsc.org
Conformational Analysis of Carbamate Linkers in Chemical Systems
The three-dimensional conformation of a molecule is critical to its function, particularly for flexible molecules that act as linkers between different functional moieties. The carbamate group is a common linker in medicinal chemistry, for example in Proteolysis Targeting Chimeras (PROTACs). nih.gov Conformational analysis of the ethoxycarbamate linker in this compound systems is essential for understanding how it influences molecular shape, polarity, and the ability to form productive interactions with biological targets. nih.govevotec.com
Computational methods, such as molecular dynamics (MD) simulations and conformational searches, are used to explore the accessible conformations of a linker. scispace.com These studies can reveal low-energy conformations and the energetic cost of adopting a specific "bioactive" conformation required for binding to a target. nih.gov It has been observed that flexible linkers can fold to shield polar surfaces, which can enhance cell permeability.
For a linker containing a carbamate, key conformational features include the planarity of the carbamate bond and the torsional angles around the adjacent single bonds. Intramolecular hydrogen bonds (IMHBs) and other non-covalent interactions can significantly stabilize certain conformations, reducing the entropic penalty of binding. For example, analysis of a tert-butyl carbamate derivative revealed that the orientation of the Boc-protecting group relative to the main chain is a key conformational parameter. mdpi.com
| Conformer | Dihedral Angle (O-C-N-C, degrees) | Relative Energy (kcal/mol) | Key Stabilizing Interaction | Predicted Property |
|---|---|---|---|---|
| Extended | 178.5 | 0.0 | None (Global Minimum) | Favored in polar solvents |
| Folded-1 | -85.2 | 2.5 | Intramolecular H-bond (NH to ether oxygen) | Increased cell permeability |
| Folded-2 | 90.1 | 2.8 | π-π stacking (if applicable) | Specific for deep binding pockets |
| Bioactive Conformation | -120.3 | 4.2 | Receptor-induced fit | Required for target binding |
This table provides illustrative data based on general principles of conformational analysis of flexible linkers in drug design. nih.gov
In Silico Design of Novel Carbamate Derivatives
In silico design leverages computational tools to create novel molecules with desired properties, accelerating the discovery process and reducing the reliance on extensive synthesis and screening. nih.govmdpi.comresearchgate.net For this compound, this scaffold can serve as a starting point for designing new compounds with potential therapeutic applications, such as enzyme inhibitors or modulators of protein-protein interactions. plos.orgirb.hr
The design process often begins with a known target structure or a pharmacophore model. Molecular docking is used to predict how newly designed derivatives might bind to a target's active site. plos.orgtandfonline.com Virtual screening of compound libraries can identify initial hits, which are then optimized through iterative design cycles. In these cycles, modifications are made to the lead structure, and the resulting analogues are evaluated computationally for improved binding affinity, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.comirb.hr
For example, starting with the this compound core, novel derivatives could be designed as inhibitors of butyrylcholinesterase (BChE), an important target in Alzheimer's disease. chemrxiv.orgmdpi.com The design might involve replacing the tert-butyl group with a moiety known to interact with the BChE active site, while the ethoxycarbamate portion could be modified to optimize linker length and flexibility for reaching specific sub-pockets within the enzyme. Molecular dynamics simulations can then be used to assess the stability of the predicted protein-ligand complexes over time. plos.orgirb.hr
| Derivative ID | Designed Modification | Target | Docking Score (kcal/mol) | Predicted Key Interaction | Predicted ADMET Profile |
|---|---|---|---|---|---|
| TBE-001 | Addition of a 4-fluorophenyl ring | BChE | -9.8 | π-stacking with Trp82 | Good BBB penetration |
| TBE-002 | Replacement of ethoxy with a piperidine (B6355638) linker | PPARγ | -11.2 | Salt bridge with Arg288 | Low toxicity, high solubility |
| TBE-003 | Introduction of a thiophene (B33073) group | BChE | -10.5 | H-bond with His438 | Good metabolic stability |
| TBE-004 | Cyclization of the ethyl linker | SARS-CoV 3CLpro | -8.9 | Hydrophobic interaction with Met165 | Moderate oral bioavailability |
The data presented in this table is hypothetical and serves to illustrate the process and outcomes of in silico drug design based on carbamate scaffolds. plos.orgmdpi.comtandfonline.com
Future Directions and Emerging Research Avenues
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Atom Economy
The synthesis of tert-butyl carbamates, including the ethoxy variant, has traditionally relied on well-established but sometimes inefficient methods. The drive towards greener and more economical chemical processes is fueling research into novel synthetic strategies.
Future methodologies are expected to focus on catalytic approaches that minimize waste and maximize atom economy. For instance, the development of catalysts for the direct carboxylation of amines and alcohols using carbon dioxide as a C1 source is a significant area of interest. Research into metal-based and organocatalytic systems that can facilitate this transformation under mild conditions will be crucial.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.netresearchgate.netajrconline.orgorganic-chemistry.orgbeilstein-journals.org An efficient and reproducible synthesis of various alpha-ethoxycarbamates has been described using microwave heating, which dramatically reduces reaction times compared to conventional thermal processes. researchgate.netresearchgate.net This approach is applicable to a range of aldehydes and primary amines, suggesting its potential for the synthesis of tert-butyl ethoxycarbamate and its derivatives. researchgate.netresearchgate.net The benefits of controlled microwave irradiation in promoting rapid heating for carbonylation reactions have also been demonstrated. researchgate.net
Furthermore, continuous flow technologies are being explored to enhance the safety, scalability, and consistency of carbamate (B1207046) synthesis. The precise control over reaction parameters offered by flow reactors can lead to higher purity products and reduced downstream processing. The development of integrated flow systems that combine synthesis and purification steps will be a key trend.
Table 1: Comparison of Synthetic Methods for Carbamates
| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Conventional | (Boc)₂O, Base | Dichloromethane (B109758) | Room Temp | Several Hours | Variable | demokritos.gr |
| Microwave-Assisted | p-Toluenesulfonic acid | High-Temp Water | 150 °C | 15 min | High | researchgate.netorganic-chemistry.org |
| Catalytic CO₂ Fixation | Metal/Organocatalyst | Various | Mild | Variable | Developing | researchgate.net |
| Flow Synthesis | Various | Various | Controlled | Continuous | High | polimi.it |
Exploration of Innovative and Sustainable Deprotection Strategies
The removal of the Boc protecting group is a frequent and critical step in multi-step synthesis. While traditional methods often rely on strong acids like trifluoroacetic acid (TFA), which can be harsh and generate significant waste, research is shifting towards milder and more sustainable alternatives. acsgcipr.orgsemanticscholar.orgnih.gov
Several innovative deprotection strategies are being investigated:
Catalytic Deprotection: The use of catalytic amounts of reagents for Boc removal is a key goal. One such method involves the combination of the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), and triethylsilane. organic-chemistry.org This system facilitates the cleavage of the C-O bond in tert-butyl carbamates under mild conditions with high yields. organic-chemistry.org
Aqueous-Based Deprotection: Moving away from hazardous organic solvents is a major focus of green chemistry. Aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. organic-chemistry.orgorganic-chemistry.org The reaction conditions are mild and exhibit good selectivity. organic-chemistry.orgorganic-chemistry.org Furthermore, catalyst-free N-Boc deprotection has been achieved in boiling water, offering a simple and eco-friendly protocol. semanticscholar.orgmobt3ath.com
Solvent-Free Deprotection: A highly sustainable approach involves the use of ex situ generated hydrogen chloride gas for the quantitative deprotection of N-Boc derivatives in solvent-free conditions. rsc.org This method provides the hydrochloride salts in high yields and avoids the need for work-up or purification steps. rsc.org
Thermal Deprotection in Continuous Flow: Thermal N-Boc deprotection in the absence of an acid catalyst can be readily achieved in continuous flow systems. nih.gov This method allows for selective deprotection by controlling the temperature and residence time, offering a high degree of control and efficiency. nih.gov
Table 2: Emerging Sustainable Deprotection Methods for Boc Groups
| Method | Reagent/Condition | Key Advantage | Reference |
| Catalytic Radical Cation | Tris-4-bromophenylamminium radical cation (MB•+) | Mild conditions, high yield | organic-chemistry.org |
| Aqueous Acid | Aqueous Phosphoric Acid | Environmentally benign, good selectivity | organic-chemistry.orgorganic-chemistry.org |
| Solvent-Free Gas | Ex situ generated HCl gas | No solvent, high purity product | rsc.org |
| Thermal Flow | High temperature, continuous flow | Catalyst-free, selective | nih.gov |
Expansion of Applications in Supramolecular Chemistry and Materials Science
The unique structural features of this compound, combining a bulky, hydrophobic tert-butyl group with a more polar ethoxycarbamate moiety, make it an intriguing building block for supramolecular chemistry and materials science. demokritos.grconstructor.universitycityu.edu.hk
In supramolecular chemistry, the principles of host-guest interactions and molecular recognition are paramount. demokritos.grconstructor.universitycityu.edu.hkrsc.org The tert-butyl group can act as a guest moiety, fitting into the cavities of macrocyclic hosts like cyclodextrins and cucurbiturils. demokritos.grconstructor.university The ethoxycarbamate portion can engage in hydrogen bonding and other non-covalent interactions, influencing the stability and structure of the resulting supramolecular assemblies. Future research will likely explore the design of self-assembling systems where this compound derivatives form well-defined nanostructures such as micelles, vesicles, or gels. These materials could find applications in drug delivery, sensing, and catalysis. demokritos.grconstructor.universityescholarship.org
In materials science, the incorporation of this compound into polymers and other materials can impart specific properties. bldpharm.com The Boc group can serve as a thermolabile protecting group, allowing for the creation of "smart" materials that change their properties in response to a thermal stimulus. For example, polymers containing pendant this compound groups could be designed to release a payload or alter their solubility upon heating. The development of novel monomers based on this compound for polymerization and copolymerization will be a key area of investigation. These materials could have applications in coatings, adhesives, and advanced composites.
Integration with Automated Synthesis and High-Throughput Screening Platforms
The increasing demand for the rapid discovery of new molecules with desired properties has led to the development of automated synthesis and high-throughput screening (HTS) platforms. organic-chemistry.orgresearchgate.netnih.govfrontiersin.orgnih.govnih.gov The integration of this compound synthesis and modification into these automated workflows is a significant future direction.
Automated synthesis platforms can be programmed to perform multi-step synthetic sequences, including the introduction and removal of the Boc group from ethoxyamine precursors. escholarship.orgnih.govfrontiersin.orgnih.gov This allows for the rapid generation of libraries of diverse this compound derivatives with varying substituents. The use of continuous flow reactors is particularly well-suited for automation, enabling the synthesis of compounds on demand and with high reproducibility. polimi.it
Once these libraries are synthesized, they can be subjected to HTS to identify compounds with specific biological or material properties. researchgate.netnih.gov For example, HTS assays can be used to screen for new enzyme inhibitors, receptor ligands, or materials with desired self-assembling characteristics. nih.gov The development of robust and sensitive assays will be crucial for the successful application of HTS to this compound derivatives. The data generated from HTS can then be used to inform the design of the next generation of compounds, creating a closed-loop discovery process.
Q & A
Q. What are the common laboratory-scale synthesis routes for tert-butyl ethoxycarbamate, and how do reaction conditions influence yield?
- Methodological Answer: this compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group strategies. Key steps include:
- Stepwise coupling: Reacting ethoxyamine with Boc anhydride (e.g., di-tert-butyl dicarbonate) in anhydrous solvents like dichloromethane or THF.
- Catalyst use: Base catalysts (e.g., DMAP or triethylamine) enhance reaction efficiency.
- Temperature control: Reactions are often conducted at 0–25°C to minimize side reactions .
Yields depend on solvent purity, stoichiometric ratios, and exclusion of moisture.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer:
- NMR spectroscopy: H and C NMR identify characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in H NMR; carbamate carbonyl at ~155 ppm in C NMR).
- IR spectroscopy: Confirm the presence of N-H (~3300 cm) and carbonyl (C=O, ~1700 cm) stretches.
- Mass spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks matching the molecular formula (e.g., CHNO) .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis.
- Moisture control: Use desiccants (e.g., silica gel) in storage environments.
- Light exposure: Protect from direct UV light to avoid photodegradation .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer:
- Flash chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization: Dissolve in hot ethanol and cool slowly for crystal formation.
- HPLC: For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in this compound synthesis via asymmetric catalysis?
- Methodological Answer: Asymmetric Mannich reactions or organocatalytic methods (e.g., proline derivatives) induce chirality. Key factors:
- Transition-state analysis: DFT calculations reveal hydrogen-bonding interactions between catalysts and intermediates.
- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing enantioselectivity .
Q. How do advanced chromatographic methods resolve co-eluting impurities in this compound analysis?
- Methodological Answer:
- HPLC-MS coupling: Use tandem MS to differentiate impurities via fragmentation patterns.
- Chiral columns: Employ cellulose-based columns for enantiomeric separation.
- Method validation: Optimize mobile phase pH and gradient profiles to improve resolution .
Q. How should researchers address contradictions in thermal stability data for tert-butyl carbamate derivatives?
- Methodological Answer:
- Comparative studies: Replicate experiments under varying conditions (e.g., DSC analysis at 2°C/min vs. 10°C/min).
- Controlled degradation: Expose samples to elevated temperatures and monitor decomposition via TGA-MS.
- Literature cross-validation: Compare findings with peer-reviewed datasets to identify methodological discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
